molecular formula C44H28N2O8 B3069644 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) CAS No. 1836122-41-8

4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)

Cat. No.: B3069644
CAS No.: 1836122-41-8
M. Wt: 712.7 g/mol
InChI Key: CSBZCNQSHZCALC-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group flanked by pyridine rings, each substituted with benzoic acid groups. Its intricate structure makes it a subject of interest in materials science, chemistry, and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with pyridine-4-carboxaldehyde under controlled conditions to form the intermediate 1,4-bis(pyridin-4-yl)benzene. This intermediate is then further reacted with benzoic acid derivatives to introduce the benzoic acid groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyridine rings or the benzoic acid groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced pyridine or benzoic acid groups .

Scientific Research Applications

Chemistry: In chemistry, 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in the study of metalloproteins and enzyme mimetics. It can also be used in the development of biosensors for detecting metal ions in biological samples .

Medicine: In medicine, the compound’s metal-binding properties are explored for therapeutic applications, such as in the design of metal-based drugs or diagnostic agents. Its ability to interact with biological molecules is also investigated for potential drug delivery systems .

Industry: Industrially, 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength or conductivity .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) primarily involves its ability to form coordination complexes with metal ions. The pyridine and benzoic acid groups act as ligands, binding to metal centers and stabilizing the resulting complexes. These interactions can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Properties

IUPAC Name

4-[4-[4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]phenyl]-6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N2O8/c47-41(48)31-13-5-27(6-14-31)37-21-35(22-38(45-37)28-7-15-32(16-8-28)42(49)50)25-1-2-26(4-3-25)36-23-39(29-9-17-33(18-10-29)43(51)52)46-40(24-36)30-11-19-34(20-12-30)44(53)54/h1-24H,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBZCNQSHZCALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=NC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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